Lipophilicity (XLogP3) Differentiation vs. Non-Chlorinated 4-(1H-1,2,4-triazol-5-yl)aniline
The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 2.2) compared to its non-chlorinated core analog 4-(1H-1,2,4-triazol-5-yl)aniline (XLogP3 ≈ 0.9) . This ~1.3 log unit increase translates to approximately a 20-fold higher theoretical partition coefficient, directly impacting membrane permeability and protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-5-yl)aniline; XLogP3 ≈ 0.9 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 |
| Conditions | PubChem-computed XLogP3 values (fragment-based algorithm). |
Why This Matters
The 2,6-dichloro substitution drives a lipophilicity increase that is critical for membrane target engagement, meaning the non-chlorinated analog cannot serve as a permeability-matched surrogate in cell-based SAR studies.
- [1] PubChem. XLogP3 computed property for 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline (CID 82833333). 2025. View Source
- [2] PubChem. XLogP3 computed property for 4-(1H-1,2,4-triazol-5-yl)aniline (CID 137319960). 2025. View Source
